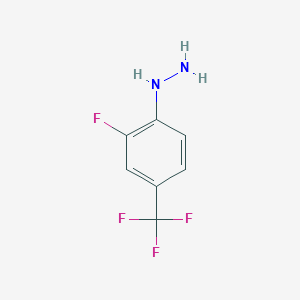

2-Fluoro-4-(trifluoromethyl)phenylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-(trifluoromethyl)phenylhydrazine, commonly known as FTFPH, is a chemical compound used in a variety of scientific research applications. FTFPH is an organic compound with a molecular weight of 222.15 g/mol, and is composed of two nitrogen atoms, four fluorine atoms, one carbon atom, and one hydrogen atom. FTFPH is a colorless, volatile liquid with a pungent odor and a melting point of -7.9°C. It is insoluble in water and is highly flammable.

Safety and Hazards

Wirkmechanismus

Target of Action

Phenylhydrazine derivatives have been known to interact with various biological targets, influencing different biochemical pathways .

Mode of Action

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It contains fluorine atoms and participates in one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .

Biochemical Pathways

It’s known that phenylhydrazine derivatives can influence various biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it’s important to avoid dust formation and contact with skin and eyes when handling this compound . Personal protective equipment should be used, and adequate ventilation should be ensured .

Biochemische Analyse

Biochemical Properties

2-Fluoro-4-(trifluoromethyl)phenylhydrazine plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with phenylhydrazine-based reductants, where this compound acts as a reductant containing fluorine atoms. This interaction is crucial in the one-step reduction and functionalization of graphene oxide . Additionally, the compound’s fluorine atoms contribute to its reactivity and stability, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to participate in the reduction and functionalization of graphene oxide, which can impact cellular processes such as oxidative stress response and metabolic activity . The presence of fluorine atoms in the compound enhances its ability to modulate cellular functions, making it a potent agent in biochemical studies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity. For example, this compound has been shown to participate in the synthesis of 2-iodo-9-trifluoromethyl-paullone, a compound with significant biological activity . This interaction highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but its degradation products and potential long-term impacts on cellular processes need to be thoroughly examined.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as respiratory system irritation . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s fluorine atoms contribute to its reactivity, allowing it to participate in reduction and functionalization reactions. For instance, it has been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone, highlighting its role in modulating metabolic pathways

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, its interaction with phenylhydrazine-based reductants suggests its localization in regions involved in oxidative stress response and metabolic activity

Eigenschaften

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRTHHRMRUDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379229 |

Source

|

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912761-86-5 |

Source

|

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)